2-Octylsulfanylethanol;phosphoric acid
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Overview
Description
2-Octylsulfanylethanol;phosphoric acid is a compound that combines the properties of both an alcohol and a phosphoric acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octylsulfanylethanol;phosphoric acid typically involves the reaction of 2-Octylsulfanylethanol with phosphoric acid under controlled conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or diethyl ether, and the temperature is maintained at around 0°C using an ice bath. The reaction mixture is then stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow reactors or batch reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Common industrial methods include the use of phosphoric acid as a catalyst and the application of high temperatures and pressures to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
2-Octylsulfanylethanol;phosphoric acid undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4), and halogenating agents like thionyl chloride (SOCl2). The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group can yield aldehydes or carboxylic acids, while substitution reactions can produce halogenated derivatives or amines .
Scientific Research Applications
2-Octylsulfanylethanol;phosphoric acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in cellular signaling and metabolic pathways.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-Octylsulfanylethanol;phosphoric acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a Brønsted acid, donating protons to facilitate various biochemical reactions. It can also interact with metal ions and other cofactors to modulate enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Octylsulfanylethanol: Similar in structure but lacks the phosphoric acid moiety.
Phosphoric acid: Similar in function but lacks the octylsulfanyl group.
Aminomethylphosphonic acid: Contains a phosphonic acid group but differs in the alkyl chain structure.
Uniqueness
2-Octylsulfanylethanol;phosphoric acid is unique due to its combination of an alcohol and a phosphoric acid derivative, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
877404-38-1 |
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Molecular Formula |
C10H25O5PS |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
2-octylsulfanylethanol;phosphoric acid |
InChI |
InChI=1S/C10H22OS.H3O4P/c1-2-3-4-5-6-7-9-12-10-8-11;1-5(2,3)4/h11H,2-10H2,1H3;(H3,1,2,3,4) |
InChI Key |
LOZTVXBDHIZLGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSCCO.OP(=O)(O)O |
Origin of Product |
United States |
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